

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dinobuton

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Compound of Interest

Compound Name: *Dinobuton*

Cat. No.: *B1670692*

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Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of **Dinobuton** in various samples using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD). The described method is sensitive, robust, and suitable for researchers, scientists, and professionals in drug development and environmental analysis.^{[1][2]}

Principle

This method utilizes reverse-phase HPLC to separate **Dinobuton** from other components in a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acetonitrile and buffer solution. Detection and quantification are performed using a Diode-Array Detector (DAD) at the maximum absorption wavelength of **Dinobuton**.^{[1][3]} A "dilute-and-shoot" sample preparation technique is employed for its simplicity and rapidity.^{[1][2]}

Instrumentation and Materials

2.1. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or Binary Pump
 - Autosampler

- Column Oven
- Diode-Array Detector (DAD)
- Analytical Balance
- Vortex Mixer
- Centrifuge (capable of 5000 rpm)
- Ultrasonic Bath
- pH Meter
- Syringe filters (0.45 µm nylon)

2.2. Chemicals and Reagents

- **Dinobuton** analytical standard
- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Water (HPLC grade or equivalent)
- Buffer solution (e.g., Ammonium acetate buffer)
- Methanol (HPLC grade)
- Phosphoric acid (for mobile phase adjustment in alternative methods)[[4](#)]

2.3. Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

Parameter	Condition
HPLC Column	Kinetex C18 (150 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase	Acetonitrile : Ammonium Acetate Buffer (75:25, v/v)[5]
pH	6.5[5]
Flow Rate	1.0 mL/min[1][2]
Column Temperature	25.0°C[1][2]
Detection Wavelength	254 nm[1][5]
Injection Volume	10 µL[5]

Experimental Protocols

3.1. Preparation of Standard Solutions

- Stock Standard Solution (1000.0 µg/mL): Accurately weigh 10 mg of **Dinobuton** analytical standard and dissolve it in 10 mL of acetonitrile in a calibrated flask. Use an ultrasonic bath for approximately 10 minutes to ensure complete dissolution.[1] Store this solution in a refrigerator at 5 ± 3°C.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with acetonitrile to achieve concentrations in the range of 1.0 to 200.0 µg/mL.[1]

3.2. Sample Preparation ("Dilute-and-Shoot" Method)

The following protocols are adapted for different sample matrices.[1]

- Water Samples (Tap, Well, Waste Water):
 - Take a 3200 µL aliquot of the water sample.
 - Spike with the appropriate amount of **Dinobuton** standard solution if preparing for recovery studies.

- Add acetonitrile to a final volume of 10 mL.
- Vortex for 3 minutes.
- Centrifuge for 15 minutes at 5000 rpm.
- Transfer 100 μ L of the supernatant into an HPLC vial for analysis.[\[1\]](#)
- Soil Samples:
 - Weigh 2.0 g of the powdered soil sample.
 - Add a sufficient amount of **Dinobuton** standard solution for spiking if required.
 - Add acetonitrile to a final volume of 10 mL.
 - Vortex for 3 minutes.
 - Centrifuge for 15 minutes at 5000 rpm.
 - Transfer 100 μ L of the supernatant into an HPLC vial.[\[1\]](#)
- Biological Samples (Urine, Serum):
 - Urine:
 - Take a 3200 μ L aliquot of blank human urine.
 - Spike with **Dinobuton** standard solution as needed.
 - Complete the volume to 10 mL with acetonitrile.
 - Vortex for 3 minutes.
 - Centrifuge for 15 minutes at 5000 rpm.
 - Transfer 100 μ L of the supernatant to an HPLC vial.[\[1\]](#)
 - Serum:

- Transfer a sufficient amount of **Dinobuton** stock solution into a 10 mL centrifuge tube.
- Add 3.6 mL of serum and 5.4 mL of acetonitrile to make a total volume of 10.0 mL.
- Vortex and centrifuge as described for urine.
- Transfer the supernatant for HPLC analysis.[\[1\]](#)
- Food Samples (e.g., Tomato):
 - Homogenize the tomato sample.
 - Filter to obtain tomato juice.
 - Take a 3200 µL aliquot of the juice.
 - Spike with standard solution if necessary.
 - Add acetonitrile to a final volume of 10 mL.
 - Vortex for 3 minutes.
 - Centrifuge for 15 minutes at 5000 rpm.
 - Transfer 100 µL of the supernatant into an HPLC vial.[\[1\]](#)

3.3. HPLC Analysis

- Equilibrate the HPLC system with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.[\[5\]](#)
- Inject 10 µL of the prepared standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak area for **Dinobuton**.

Data Presentation

4.1. Method Validation Summary

The performance of this HPLC method has been validated, and the key parameters are summarized below.

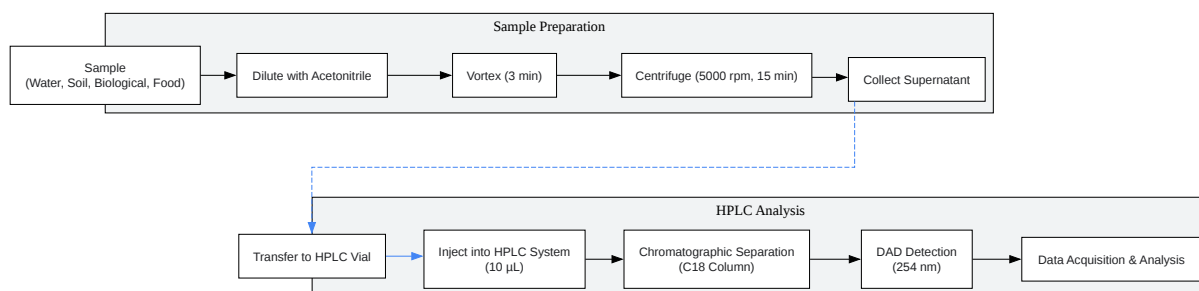
Validation Parameter	Result
Linearity Range	1.0 - 200.0 µg/mL[1]
Coefficient of Determination (R ²)	≥ 0.999[1][2]
Precision (RSD%)	< 1.66% (Intraday and Interday)[1][6]
Recovery	92.3% - 109.74% (across various samples)[1][6]

4.2. Recovery Data for Different Matrices

Sample Matrix	Mean Percentage Recovery (%)
Urine	95.9 - 106.8[5]
Serum	95.4 - 109.7[5]
Tomato	93.6 - 105.8[5]
Soil	98.2 - 105.9[5]
Tap Water	94.7 - 103.5[5]
Waste Water	93.8 - 103.2[5]
Well Water	98.5 - 105.9[5]

Visualizations

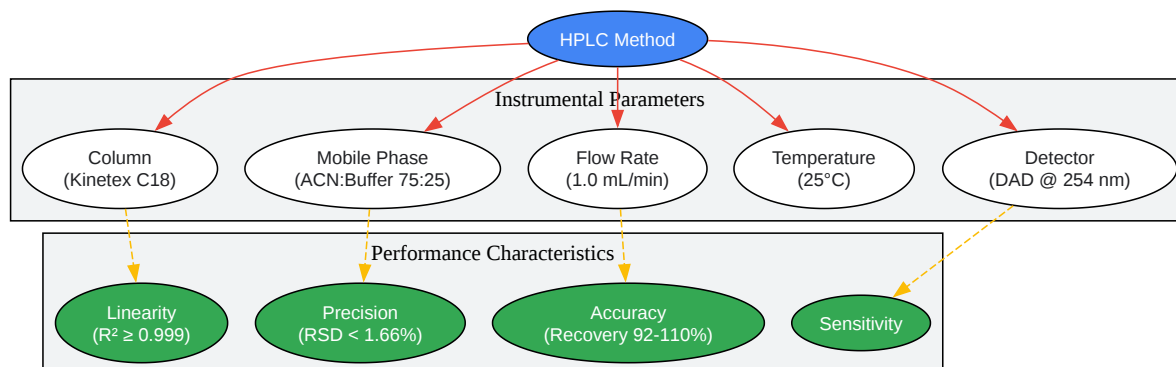
5.1. Experimental Workflow



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Caption: Workflow for **Dinobuton** analysis using a "dilute-and-shoot" sample preparation followed by HPLC-DAD.

5.2. Logical Relationship of HPLC Method Parameters



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Caption: Relationship between HPLC instrumental parameters and method performance characteristics for **Dinobuton** analysis.

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